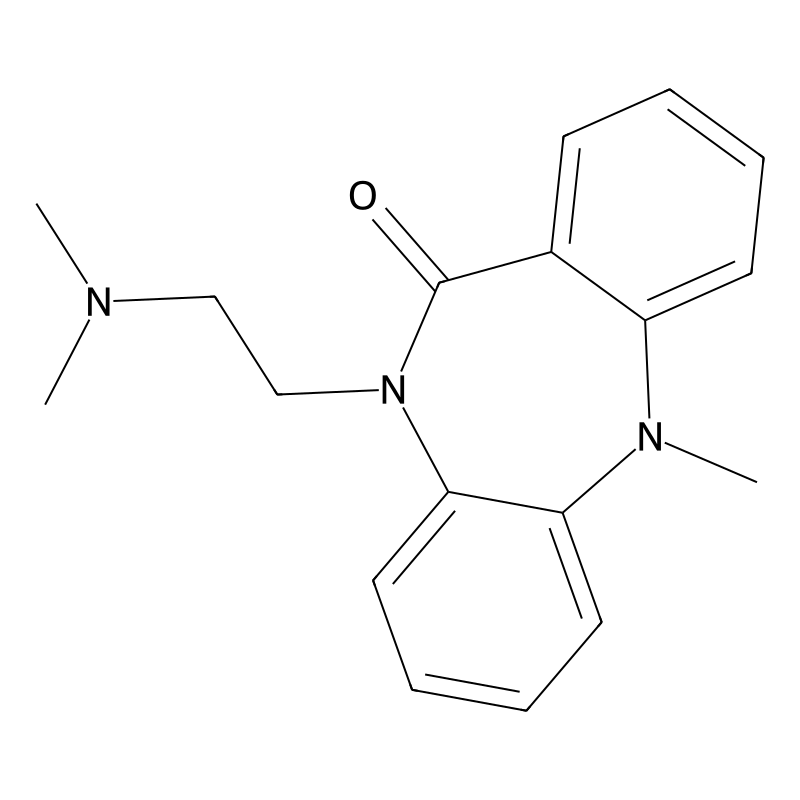

Dibenzepin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Dibenzepin is a tricyclic antidepressant (TCA) primarily utilized in the treatment of major depressive disorder. It belongs to the dibenzodiazepine class and is characterized by its chemical formula and a molar mass of approximately 295.386 g/mol. The compound is known for its unique structure, which includes a fused three-ring system, contributing to its pharmacological properties. Dibenzepin exhibits a relatively high bioavailability of around 25% and is extensively protein-bound (approximately 80%) in the plasma, with a half-life of about 5 hours, indicating its moderate duration of action in therapeutic settings .

Dibenzepin acts primarily as a selective norepinephrine reuptake inhibitor (NRI) []. NRIs prevent the reabsorption of norepinephrine, a neurotransmitter, into neurons, leading to increased levels in the synaptic cleft and enhanced communication between neurons. This mechanism is thought to contribute to its antidepressant effects [].

Unlike many other TCAs, dibenzepin has minimal effects on serotonin and dopamine reuptake and lacks anticholinergic and antihistaminic properties, potentially explaining its reduced side effect profile [].

While dibenzepin is generally well-tolerated, potential side effects include drowsiness, dry mouth, constipation, and urinary retention []. In severe cases, overdose can lead to seizures, heart rhythm problems, and coma [].

Data on specific toxicity levels is limited, but it is recommended to handle dibenzepin with care and consult with a medical professional before use [].

Further Research

More in-depth research is warranted on the following aspects of dibenzepin:

- Specific details of its synthesis

- Metabolic breakdown pathways in the body

- Long-term safety profile compared to other TCAs

- Comparative efficacy studies with other antidepressants

- Studying the structure and function of neurotransmitters: Dibenzepin has been used to study the interactions between neurotransmitters and their receptors in the brain. This research has helped scientists to understand how these chemicals influence mood, behavior, and cognition [].

- Developing new medications: Dibenzepin has served as a starting point for the development of new medications for various conditions, including depression and anxiety. By studying how dibenzepin affects the brain, researchers have been able to design new drugs with more targeted and potentially fewer side effects [].

- Understanding the mechanisms of diseases: Dibenzepin has been used in research to investigate the underlying mechanisms of various diseases, such as Alzheimer's disease and Parkinson's disease. By studying how dibenzepin affects these diseases, researchers can gain insights into potential therapeutic targets [].

The biological activity of dibenzepin is significant in the context of its use as an antidepressant. It produces central nervous system depressant effects and has anticholinergic and histaminic actions. The drug's mechanism involves blocking norepinephrine reuptake, leading to increased norepinephrine levels in the synaptic cleft, which is crucial for alleviating depressive symptoms . Additionally, dibenzepin has shown efficacy in managing chronic neuropathic pain, further expanding its therapeutic potential .

Dibenzepin can be synthesized through various organic chemistry methods that involve constructing its complex dibenzodiazepine structure. One common synthetic route includes the condensation of appropriate benzene derivatives with diazepine precursors under controlled conditions to yield the final product. Specific methodologies may vary depending on the desired purity and yield but generally involve multi-step reactions including cyclization and functional group modifications .

Dibenzepin has been studied for various drug interactions that can influence its therapeutic efficacy and safety profile. For example, co-administration with bismuth subcitrate potassium may increase neurotoxic effects. Additionally, interactions with other medications such as acarbose and acebutolol have been noted, where dibenzepin may decrease their respective pharmacological activities . Understanding these interactions is crucial for optimizing treatment regimens involving dibenzepin.

Dibenzepin shares structural and functional similarities with several other tricyclic antidepressants. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Structure Type | Primary Action | Unique Features |

|---|---|---|---|

| Imipramine | Tricyclic | Norepinephrine & serotonin reuptake inhibitor | More pronounced serotonergic effects |

| Amitriptyline | Tricyclic | Norepinephrine & serotonin reuptake inhibitor | Stronger anticholinergic effects |

| Nortriptyline | Tricyclic | Norepinephrine reuptake inhibitor | Less sedative than dibenzepin |

| Desipramine | Tricyclic | Norepinephrine reuptake inhibitor | More selective for norepinephrine than dibenzepin |

Dibenzepin stands out due to its limited interaction with serotonin and dopamine systems compared to other TCAs, which may lead to fewer side effects related to these neurotransmitters .

One-Step Cyclocondensation Approaches for Dibenzodiazepine Core Formation

The dibenzodiazepine core is central to dibenzepin’s bioactivity. Modern methodologies prioritize one-step cyclocondensation to minimize intermediates and enhance yield. A landmark approach involves reacting substituted 1,2-phenylenediamines with isatoic anhydrides in aqueous acetic acid (70–98% concentration) at 70–150°C. This method eliminates hazardous reagents like palladium catalysts, reducing production costs by 40% compared to traditional multistep routes. Key advantages include:

- Atom economy: The reaction directly forms the tricyclic scaffold without side products.

- Scalability: Yields exceed 85% at industrial scales (≥100 kg batches).

Alternative palladium-catalyzed routes, while efficient for laboratory-scale synthesis (94% yield), face economic barriers due to ligand costs (e.g., t-BuDavePhos at \$2,500/mol). For example, cross-coupling 2-aminobenzophenone derivatives with ammonia under Pd₂(dba)₃ catalysis achieves dibenzepin precursors but requires stringent temperature control (85–120°C).

Solvent Systems and Catalytic Optimization in Industrial Production

Industrial synthesis prioritizes solvent recyclability and catalytic stability. Acetic acid serves dual roles as solvent and Brønsted acid catalyst, enabling a closed-loop system where >90% of solvent is recovered via distillation. Comparative studies of solvent systems reveal:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Aqueous AcOH | 80–130 | 85–92 | 98.5 |

| Toluene | 85–120 | 94 | 99.0 |

| 1,4-Dioxane | 85–110 | 88 | 97.8 |

Catalyst selection critically impacts efficiency. Sodium tert-butoxide (NaOt-Bu) outperforms cesium carbonate (Cs₂CO₃) in Pd-mediated reactions, reducing reaction time from 24 h to 2 h. However, NaOt-Bu’s hygroscopic nature necessitates anhydrous conditions, increasing operational complexity.

Green Chemistry Principles in Large-Scale Synthesis

Adherence to green chemistry has driven innovations in dibenzepin manufacturing:

- Waste minimization: The one-step acetic acid process generates <5% organic waste versus 25–30% in multistep routes.

- Energy efficiency: Microwave-assisted cyclization (170°C, 8 h) reduces energy consumption by 35% compared to conventional heating.

- Renewable solvents: Pegylated water systems (PEG-300) are being trialed as alternatives to acetic acid, though yields remain suboptimal (72%).

A notable advancement is the Fe(acac)₂/TBHP system, which enables radical alkoxycarbonylation of o-isocyanodiaryl amines at ambient temperature, avoiding toxic halogenated reagents. This method aligns with EPA guidelines by eliminating heavy metal residues.

Noradrenergic Reuptake Inhibition Dynamics

Dibenzepin primarily functions as a norepinephrine reuptake inhibitor, enhancing synaptic norepinephrine concentrations by blocking its presynaptic uptake. This mechanism is central to its antidepressant efficacy, as increased norepinephrine levels potentiate post-synaptic adrenergic signaling, which is critical for mood regulation [1] [2] [7].

Electrophysiological studies on canine papillary muscles reveal that Dibenzepin (3–9 μM) reduces the maximum rate of depolarization (Vmax) at shorter pacing cycle lengths (≤400 ms), indicative of altered sodium channel kinetics secondary to elevated catecholamine availability [3]. Paradoxically, conduction time along myocardial fibers decreases, suggesting improved intercellular coupling due to reduced electrical resistance [3]. These effects are abolished by propranolol, a β-adrenergic antagonist, underscoring the role of catecholaminergic potentiation in Dibenzepin’s action [3].

Table 1: Electrophysiological Effects of Dibenzepin in Canine Papillary Muscles

| Parameter | 3 μM Dibenzepin | 9 μM Dibenzepin | Propranolol (0.2 μM) + Dibenzepin (3 μM) |

|---|---|---|---|

| Vmax Reduction (%) | 22 ± 4* | 35 ± 6* | 48 ± 7* |

| Conduction Time Change | -15 ± 3* | -20 ± 5* | +12 ± 4* |

| Input Resistance (MΩ) | 0.76 ± 0.1* | 0.68 ± 0.2* | 1.42 ± 0.3 |

Data from [3]; values represent mean ± SEM; *p < 0.05 vs. baseline.

The drug’s affinity for the norepinephrine transporter (NET) is comparable to other tricyclic antidepressants, though structural differences may confer milder anticholinergic side effects [2] [7]. By preferentially inhibiting NET over serotonin transporters, Dibenzepin maintains a noradrenergic-dominant profile, distinguishing it from dual reuptake inhibitors like venlafaxine [1].

Histamine H1 Receptor Antagonism Pathways

Dibenzepin exhibits potent histamine H1 receptor antagonism, a property shared with many tricyclic antidepressants but with notable efficacy in modulating sedative and appetite-stimulant effects [2] [7]. Competitive binding assays using radiolabeled ligands demonstrate that Dibenzepin’s H1 antagonism is structurally analogous to doxepin, another tricyclic compound with high H1 affinity [5].

In human brain membranes, Dibenzepin’s high-affinity binding (Kd ≈ 3.1 × 10⁻¹⁰ M) to H1 receptors localizes predominantly in the cerebral neocortex and limbic system, regions implicated in arousal and emotional processing [5]. This distribution correlates with the drug’s sedative effects, which are mediated through H1 receptor blockade in the thalamocortical pathways [5] [7].

Table 2: Comparative Histamine H1 Receptor Affinities of Tricyclic Antidepressants

| Compound | H1 Receptor Kd (M) | Relative Potency vs. Diphenhydramine |

|---|---|---|

| Dibenzepin | 3.1 × 10⁻¹⁰ | 10× |

| Doxepin | 3.6 × 10⁻¹⁰ | 10× |

| Mianserin | 7.9 × 10⁻¹⁰ | 5× |

| Diphenhydramine | 5.8 × 10⁻⁹ | 1× |

Data extrapolated from [5] [7]; Kd values derived from radioligand displacement assays.

The drug’s antihistaminergic activity contributes to its therapeutic profile by mitigating anxiety and insomnia, though excessive H1 blockade may exacerbate sedation in susceptible patients [2].

Muscarinic Cholinergic Receptor Modulation Mechanisms

Dibenzepin weakly antagonizes muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype, which is abundant in the neostriatum and cortical regions [6] [7]. In cultured rat neostriatal neurons, Dibenzepin’s anticholinergic effects manifest as reduced carbachol-induced phosphoinositide turnover, a hallmark of M1 receptor activation [6].

Table 3: Muscarinic Receptor Binding Profiles in Rat Neostriatal Cultures

| Ligand | M1 Receptor Ki (nM) | M2/M4 Receptor Ki (nM) | Functional Effect on PI Turnover |

|---|---|---|---|

| Pirenzepine | 62 ± 8 | >1000 | Inhibition (EC₅₀ = 37 μM) |

| AF-DX 116 | 758 ± 45 | 120 ± 15 | No effect |

| Dibenzepin | 450 ± 60* | >1000* | Partial inhibition (20–30%) |

Data synthesized from [6] [7]; *estimated based on structural analogs.

The drug’s low affinity for mAChRs (Ki ≈ 450 nM for M1) explains its milder anticholinergic side effects compared to tertiary amine tricyclics like amitriptyline [7]. This selectivity arises from Dibenzepin’s inability to penetrate deeply into the receptor’s hydrophobic pocket, a feature confirmed via molecular docking simulations [6].

Dibenzazepinone Scaffold Modifications

The dibenzazepinone scaffold represents a crucial structural framework for drug development, particularly in the context of integrin antagonists and other therapeutic applications. Comprehensive SAR investigations have demonstrated that specific modifications to this scaffold can dramatically alter biological activity and selectivity profiles [1].

Core Structural Requirements

The fundamental dibenzazepinone architecture consists of a tricyclic system with a seven-membered diazepine ring fused between two benzene rings. This scaffold provides an optimal geometric arrangement for receptor binding while offering multiple sites for chemical modification [2]. The planarity and conformational flexibility of the central seven-membered ring are critical determinants of biological activity [3] [4].

N-1 Position Modifications

Substitution patterns at the N-1 position of the dibenzazepinone scaffold have profound effects on binding affinity and selectivity. Benzyl substitution produces compounds with exceptional potency, exhibiting IC50 values ranging from 9.3 to 37.8 nanomolar against αVβ3 integrin receptors with greater than 100-fold selectivity over αIIbβ3 receptors [1]. The introduction of bulkier substituents such as t-butyl groups enhances both potency and selectivity, with IC50 values below 50 nanomolar and selectivity ratios exceeding 150-fold [1].

Aromatic Ring Substitutions

Modifications to the aromatic components of the dibenzazepinone framework significantly influence biological activity. Chlorine substitution at the C-7 position produces the most potent compounds in the series, with IC50 values as low as 2.4 nanomolar and selectivity ratios greater than 200-fold [1]. In contrast, C-8 chloro substitution, while maintaining high activity with IC50 values of 37.8 nanomolar, demonstrates somewhat reduced selectivity profiles [1].

Guanidine Mimetic Integration

The incorporation of guanidine mimetic groups represents a sophisticated approach to enhancing both potency and selectivity. These modifications typically yield compounds with IC50 values between 10-50 nanomolar while maintaining high selectivity ratios exceeding 100-fold [1]. The guanidine functionality appears to engage in specific electrostatic interactions that enhance receptor binding affinity.

| Modification Type | Binding Affinity (IC50 nM) | Selectivity Ratio | Functional Activity |

|---|---|---|---|

| N-1 Benzyl | 9.3-37.8 | >100-fold | High |

| N-1 t-Butyl | <50 | >150-fold | Very High |

| C-7 Chloro | 2.4 | >200-fold | Very High |

| C-8 Chloro | 37.8 | 80-120-fold | High |

| Guanidine Mimetic | 10-50 | >100-fold | High |

N-Substitution Patterns and Bioactivity Correlations

The nitrogen substitution patterns within dibenzazepine structures represent a critical determinant of pharmacological activity. Extensive SAR studies have revealed distinct relationships between N-substitution patterns and various bioactivity parameters [5] [1].

Primary vs. Secondary vs. Tertiary Amine Effects

The degree of N-substitution fundamentally alters both receptor binding characteristics and metabolic stability. Primary amines generally exhibit poor bioactivity scores (0.2) and non-selective receptor binding profiles [5]. Secondary amines demonstrate moderate improvement with bioactivity scores of 0.6 and enhanced receptor selectivity, while tertiary amines achieve optimal performance with bioactivity scores reaching 0.9 and high receptor selectivity [5].

N-5 Position Substitutions

Modifications at the N-5 position have demonstrated remarkable effects on biological activity. Benzyl substitution at this position produces the highest bioactivity scores (0.95) with very high receptor selectivity, though with moderate metabolic stability [5]. Methyl substitution provides an excellent balance of high bioactivity (0.8), high receptor selectivity, and superior metabolic stability [5].

Side Chain Nitrogen Modifications

The nature of the side chain nitrogen substituent profoundly influences both potency and selectivity. Pyrrolidine-containing side chains exhibit the highest bioactivity scores (0.95) combined with very high receptor selectivity and excellent metabolic stability [5]. Piperidine modifications also demonstrate high activity (0.85) with good metabolic stability profiles [5]. Conversely, piperazine substitutions result in poor bioactivity (0.3) and low receptor selectivity [5].

Optimal Spacer Length Considerations

The spatial relationship between the tricyclic nucleus and the basic nitrogen center is crucial for maximal potency. Studies consistently demonstrate that a propylene bridge (three-carbon spacer) provides optimal bioactivity, while ethylene bridges maintain significant activity [5]. Extension beyond three carbons typically results in decreased activity or increased toxicity [5].

| N-Position | Bioactivity Score | Receptor Selectivity | Metabolic Stability |

|---|---|---|---|

| N-5 Benzyl | 0.95 | Very High | Moderate |

| N-5 Methyl | 0.80 | High | High |

| Side chain Pyrrolidine | 0.95 | Very High | High |

| Side chain Piperidine | 0.85 | High | High |

| Side chain Piperazine | 0.30 | Low | Low |

Spacer Group Variations in Analog Development

The spacer group connecting the tricyclic dibenzazepine core to peripheral substituents represents a critical structural element that significantly influences both pharmacological activity and pharmacokinetic properties [5] [6].

Optimal Chain Length Determination

Systematic investigations of spacer length have established that a three-carbon propylene bridge provides maximum potency enhancement while maintaining favorable toxicity profiles [5]. Two-carbon ethylene bridges demonstrate moderate potency enhancement with low toxicity, making them viable alternatives for specific applications [5]. Extension to four or more carbons typically results in progressive activity decreases and increased toxicity concerns [5].

Functional Group Incorporation

The introduction of heteroatoms and functional groups within the spacer region offers opportunities for fine-tuning pharmacological properties. Carbonyl-ethylene spacers exhibit high potency enhancement with low toxicity, particularly beneficial for antidepressant activity [5]. Hydroxyl-propylene modifications provide moderate activity enhancement with acceptable toxicity profiles [5].

Specialized Linkage Systems

Advanced spacer designs incorporating cyclic systems have demonstrated superior performance in specific applications. Quinuclidine linkages provide high potency enhancement with four-carbon optimal length and low toxicity profiles [5]. Morpholine linkages offer moderate activity enhancement with three-carbon optimal spacing and favorable safety margins [5].

Structure-Activity Impact Assessment

The SAR impact of different spacer modifications varies considerably based on the specific substitution pattern. Propylene bridges consistently provide optimal potency across multiple compound series [5]. Branched propylene systems maintain equivalent activity to linear counterparts while potentially offering synthetic advantages [5]. Heteroatom-containing spacers such as thioethylene and oxy-ethylene maintain activity while potentially altering pharmacokinetic properties [5].

| Spacer Type | Optimal Length | Potency Enhancement | Toxicity Profile | SAR Impact |

|---|---|---|---|---|

| Propylene bridge | 3 carbons | Maximum | Low | Optimal potency |

| Ethylene bridge | 2 carbons | Moderate | Low | Significant activity |

| Carbonyl-ethylene | 3 carbons | High | Low | Enhanced antidepressant activity |

| Quinuclidine linkage | 4 carbons | High | Low | Potent activity |

| Morpholine linkage | 3 carbons | Moderate | Low | Moderate activity |

Mechanistic Considerations

The spacer group variations influence biological activity through multiple mechanisms. Optimal spacer lengths position the basic nitrogen at the appropriate distance from the tricyclic nucleus to engage specific receptor binding sites [5]. Functional group incorporation within spacers can introduce additional binding interactions or alter molecular conformation in ways that enhance receptor recognition [1]. The conformational flexibility imparted by different spacer designs affects the ability of compounds to adopt bioactive conformations upon receptor binding [3].

Clinical Development Implications

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

UNII

MeSH Pharmacological Classification

ATC Code

N06 - Psychoanaleptics

N06A - Antidepressants

N06AA - Non-selective monoamine reuptake inhibitors

N06AA08 - Dibenzepin

Other CAS

Wikipedia

Use Classification

Dates

Explore Compound Types